3-Iodo-1-propylpyrazole-4-sulfonyl chloride
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Overview
Description
3-Iodo-1-propylpyrazole-4-sulfonyl chloride is an organic compound with the molecular formula C6H8ClIN2O2S and a molecular weight of 334.56 g/mol. This compound is characterized by the presence of an iodine atom, a propyl group, a pyrazole ring, and a sulfonyl chloride group. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Iodo-1-propylpyrazole-4-sulfonyl chloride typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through a [3+2] cycloaddition reaction of N-isocyanoiminotriphenylphosphorane with terminal alkynes. This reaction is mediated by silver and offers mild conditions with broad substrate scope.
Introduction of the Propyl Group: The propyl group can be introduced through N-alkylation of the pyrazole ring using propyl halides in the presence of a base such as potassium carbonate.
Iodination: The iodination of the pyrazole ring can be achieved using iodine and a suitable oxidizing agent such as hydrogen peroxide.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-Iodo-1-propylpyrazole-4-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, and thiols to form sulfonamide, sulfonate ester, and sulfonothioate derivatives, respectively.
Coupling Reactions: The iodine atom can participate in Suzuki-Miyaura coupling reactions with boronic acids to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, thiols.
Catalysts: Palladium catalysts for coupling reactions.
Solvents: Common solvents include dichloromethane, tetrahydrofuran, and dimethyl sulfoxide.
Major Products
Sulfonamide Derivatives: Formed by the reaction with amines.
Sulfonate Ester Derivatives: Formed by the reaction with alcohols.
Coupling Products: Formed by Suzuki-Miyaura coupling reactions.
Scientific Research Applications
3-Iodo-1-propylpyrazole-4-sulfonyl chloride has various applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the development of bioactive compounds and probes for biological studies.
Medicine: Investigated for its potential use in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Iodo-1-propylpyrazole-4-sulfonyl chloride involves its reactivity with nucleophiles and its ability to participate in coupling reactions. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophiles, while the iodine atom can undergo oxidative addition with palladium catalysts in coupling reactions.
Comparison with Similar Compounds
Similar Compounds
3-Iodo-1-methylpyrazole-4-sulfonyl chloride: Similar structure but with a methyl group instead of a propyl group.
3-Bromo-1-propylpyrazole-4-sulfonyl chloride: Similar structure but with a bromine atom instead of an iodine atom.
Uniqueness
3-Iodo-1-propylpyrazole-4-sulfonyl chloride is unique due to the presence of the iodine atom, which provides distinct reactivity in coupling reactions compared to other halogenated derivatives. The propyl group also influences the compound’s physical and chemical properties, making it suitable for specific applications in research and industry.
Properties
IUPAC Name |
3-iodo-1-propylpyrazole-4-sulfonyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8ClIN2O2S/c1-2-3-10-4-5(6(8)9-10)13(7,11)12/h4H,2-3H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQXYPNGOIONLGQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=C(C(=N1)I)S(=O)(=O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8ClIN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.56 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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